2-Bromo-5-isopropoxybenzaldehyde
Overview
Description
2-Bromo-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the 2-position and an isopropoxy group at the 5-position of the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-5-isopropoxybenzaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 5-isopropoxybenzaldehyde using bromine in the presence of a suitable solvent such as dichloromethane . The reaction is typically carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the 2-position. Another method involves the use of potassium carbonate and cesium carbonate in dimethylformamide, followed by the addition of 5-bromosalicaldehyde and 2-iodopropane .
Chemical Reactions Analysis
2-Bromo-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
Scientific Research Applications
2-Bromo-5-isopropoxybenzaldehyde is utilized in various scientific research fields, including:
Biology: It is employed in the study of biological pathways and the development of bioactive compounds.
Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropoxybenzaldehyde is primarily related to its reactivity as an aldehyde and a brominated aromatic compound. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
2-Bromo-5-isopropoxybenzaldehyde can be compared with other similar compounds, such as:
2-Bromo-5-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of an isopropoxy group.
5-Bromo-2-isopropoxybenzaldehyde: The position of the bromine and isopropoxy groups are reversed.
2-Bromo-4-isopropoxybenzaldehyde: The isopropoxy group is at the 4-position instead of the 5-position
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-bromo-5-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXGGROPXWWLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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